molecular formula C16H20N2 B13243031 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline

Cat. No.: B13243031
M. Wt: 240.34 g/mol
InChI Key: PATAQMAYKXEEMI-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is an organic compound with a complex structure that includes an aminoethyl group attached to a phenyl ring, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Aminoethyl)phenyl]aniline
  • N,N-Dimethylaniline
  • 3-(2-Aminoethyl)aniline

Uniqueness

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is unique due to the presence of both the aminoethyl and dimethylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N2/c1-18(2)16-9-4-3-8-15(16)14-7-5-6-13(12-14)10-11-17/h3-9,12H,10-11,17H2,1-2H3

InChI Key

PATAQMAYKXEEMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC(=C2)CCN

Origin of Product

United States

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